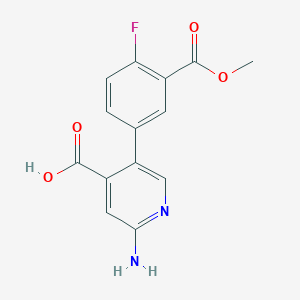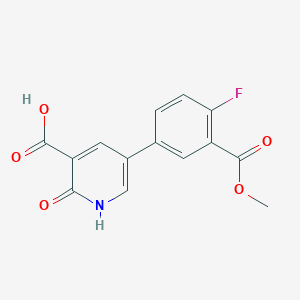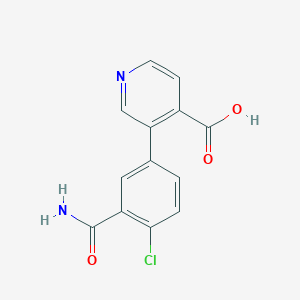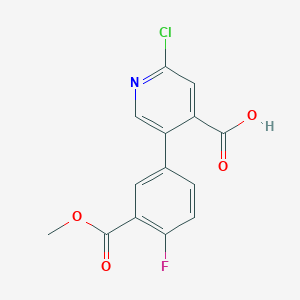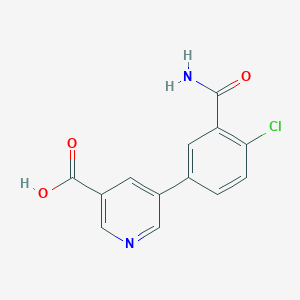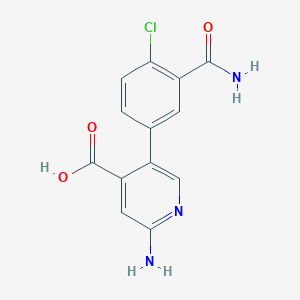
3-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% (3-CPCA 95%) is a novel compound with a variety of applications in both scientific research and laboratory experiments. It is a small molecule with a molecular weight of 211.64 g/mol and a melting point of 90-93°C. 3-CPCA 95% is a white crystalline solid that is soluble in water and ethanol. It is a structural analog of nicotinic acid, and is primarily used in the synthesis of other compounds.
Mécanisme D'action
3-CPCA 95% is believed to act as a nicotinic acid receptor agonist, which means that it binds to and activates nicotinic acid receptors on cells. This activation of nicotinic acid receptors leads to the release of various signaling molecules, which in turn leads to a variety of cellular responses.
Biochemical and Physiological Effects
3-CPCA 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been shown to have an effect on the metabolism of lipids, as well as on the expression of genes involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-CPCA 95% in laboratory experiments is its high purity, which makes it ideal for use in biochemical and physiological studies. However, it is important to note that 3-CPCA 95% is not suitable for use in drug development studies, as it has not been approved for human use.
Orientations Futures
Given the potential of 3-CPCA 95% as a nicotinic acid receptor agonist, there are a variety of future directions for research. These include investigating its effects on various diseases, such as diabetes and cancer, as well as its potential for use in drug development. Additionally, further research into its effects on the metabolism of lipids and gene expression could lead to new treatments for metabolic disorders. Other potential future directions for research include investigating its effects on the immune system and its potential for use in drug delivery systems.
Méthodes De Synthèse
3-CPCA 95% can be synthesized using a two-step reaction pathway. The first step involves the reaction of 3-chloro-4-methoxyphenylacetic acid with diethanolamine to form the intermediate 3-chloro-4-methoxyphenylacetamidine. The second step involves the reaction of the intermediate with chloroacetic acid to form 3-CPCA 95%.
Applications De Recherche Scientifique
3-CPCA 95% has been used in a variety of scientific research applications. It has been used to study the structure-activity relationship of nicotinic acid analogs, and its effects on the binding of nicotinic acid receptor agonists and antagonists. It has also been used to study the effects of nicotinic acid on cell growth and differentiation, as well as its effects on the immune system.
Propriétés
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-3-7(6-9(10)12(15)17)8-2-1-5-16-11(8)13(18)19/h1-6H,(H2,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDKADAGUJSTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





